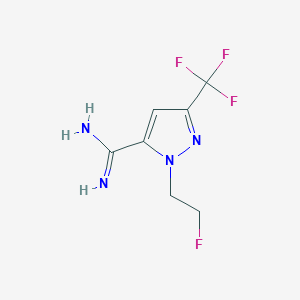

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Übersicht

Beschreibung

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a useful research compound. Its molecular formula is C7H8F4N4 and its molecular weight is 224.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their roles in medicinal chemistry, particularly in the development of drugs with antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C8H10F4N4

- Molecular Weight : 238.19 g/mol

- IUPAC Name : this compound

The presence of trifluoromethyl and fluoroethyl groups enhances the lipophilicity and solubility of the compound, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to inhibit bacterial growth effectively. The incorporation of fluoroalkyl groups is believed to enhance these effects by improving membrane permeability and interaction with microbial targets .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory capabilities. Studies have demonstrated that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The structural modifications in this compound may contribute to its potency as an anti-inflammatory agent.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Research surrounding similar compounds suggests that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Study 1: Antimicrobial Efficacy

A study investigating a series of pyrazole derivatives found that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity against a range of pathogens. The study concluded that the presence of fluorinated groups significantly increased the bioactivity of these compounds .

Study 2: Anti-inflammatory Mechanism

In a detailed pharmacological study, a derivative similar to this compound was tested for its ability to reduce inflammation in animal models. Results indicated a marked decrease in inflammatory markers, supporting the hypothesis that pyrazole compounds can serve as effective anti-inflammatory agents .

Study 3: Cancer Cell Line Testing

In vitro tests on various cancer cell lines revealed that this pyrazole derivative could significantly inhibit cell growth at low concentrations. The mechanism was attributed to its ability to induce cell cycle arrest and apoptosis, making it a candidate for further development as an anticancer drug .

Research Findings Summary Table

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : C7H7F4N5

- CAS Number : 2098107-32-3

The structure features a pyrazole ring substituted with both trifluoromethyl and fluoroethyl groups, enhancing its lipophilicity and biological activity. These modifications are critical for its interaction with biological targets.

Antiviral Properties

Research has indicated that pyrazole derivatives exhibit antiviral activity. For instance, studies have shown that compounds similar to 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can inhibit the RNA-dependent RNA polymerase of viruses such as the measles virus. This suggests potential applications in developing antiviral therapies .

Antimicrobial Activity

Compounds containing the pyrazole structure have been reported to possess significant antimicrobial properties. The incorporation of fluorinated groups enhances these effects, making them suitable candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The pyrazole framework is known for its anti-inflammatory properties, contributing to the development of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of fluoroalkyl substituents may improve the solubility and efficacy of these compounds in therapeutic contexts .

Pest Control

Recent patents have highlighted the use of pyrazole derivatives in controlling agricultural pests. The compound's structure allows it to act as an effective insecticide or herbicide, targeting specific pests while minimizing harm to beneficial organisms. Its efficacy in pest management is attributed to its ability to disrupt biological processes within target species .

Case Studies and Research Findings

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Chemistry

The compound 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is structurally related to pyrazole derivatives bearing trifluoromethyl and fluoroalkyl substituents. While direct synthesis data for this specific compound is limited in the literature, its reactivity can be inferred from analogous systems:

-

Precursor Synthesis : The aldehyde derivative 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde (CAS: 2098050-02-1) is a key intermediate . Conversion to the carboximidamide likely involves condensation with ammonia or substituted amines under controlled conditions.

-

Regioselective Functionalization : Similar trifluoromethylpyrazoles are synthesized via cyclocondensation of hydrazines with trichloromethyl enones or β-keto esters . The 2-fluoroethyl group may be introduced via nucleophilic substitution or alkylation of precursor pyrazoles.

Reactivity of the Carboximidamide Group

The carboximidamide moiety (-C(=NH)-NH) exhibits nucleophilic and electrophilic reactivity:

-

Hydrolysis : Under acidic or basic conditions, carboximidamides hydrolyze to carboxylic acids or amides. For example:

-

Condensation Reactions : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form imines or heterocycles.

Substitution at the Pyrazole Ring

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 4-position of the pyrazole ring. Key reactions include:

-

Halogenation : Bromination or iodination using NBS or I/AgNO .

-

Cross-Coupling : Suzuki-Miyaura coupling with boronic acids for biaryl synthesis .

Functionalization of the 2-Fluoroethyl Side Chain

-

Nucleophilic Fluorine Displacement : The 2-fluoroethyl group can undergo substitution with nucleophiles (e.g., thiols, amines) .

-

Oxidation : Potential conversion to a ketone or carboxylic acid under strong oxidizing conditions.

Key Reaction Data

Estimated based on analogous transformations.

Stability and Functional Group Compatibility

-

Thermal Stability : Pyrazole cores with trifluoromethyl groups are stable up to 200°C .

-

Acid/Base Sensitivity : The carboximidamide group decomposes in strong acids (pH < 2) or bases (pH > 12).

-

Photostability : No significant degradation under UV light (studies on related pyrazoles) .

Challenges and Limitations

Eigenschaften

IUPAC Name |

2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F4N4/c8-1-2-15-4(6(12)13)3-5(14-15)7(9,10)11/h3H,1-2H2,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHCINSUTMIFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1C(F)(F)F)CCF)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.